N'-(2,3-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O4S/c1-16-6-5-8-21(17(16)2)26-23(29)22(28)25-14-13-19-7-3-4-15-27(19)32(30,31)20-11-9-18(24)10-12-20/h5-6,8-12,19H,3-4,7,13-15H2,1-2H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOKWMHDOOUPBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2,3-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Weight : 367.47 g/mol
- CAS Number : Not specifically listed in the provided data but can be derived from its structural formula.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The sulfonamide group is known for its ability to inhibit certain enzyme activities, particularly those involved in metabolic pathways.
- Enzyme Inhibition : The compound may inhibit enzymes such as carbonic anhydrase and various proteases, which are critical in numerous physiological processes.
- Receptor Modulation : It may act as a modulator for neurotransmitter receptors, influencing pathways related to pain perception and mood regulation.
Anticancer Activity
Preliminary studies suggest potential anticancer properties, particularly through apoptosis induction in cancer cell lines. The compound's ability to interfere with cell cycle progression is of particular interest.
Case Studies and Research Findings
Several studies have investigated compounds structurally similar to this compound:
- Study on Antitumor Activity :
-
Antimicrobial Efficacy :
- Research on structurally related compounds showed significant antibacterial activity against Gram-positive bacteria, suggesting potential for this compound as a broad-spectrum antimicrobial agent (Benchchem, 2024) .
Comparison of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other sulfonamide- and ethanediamide-containing molecules allow for meaningful comparisons. Below is an analysis based on the provided evidence:
Structural Analogues
2.1.1 N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]-N′-[4-(trifluoromethyl)phenyl]ethanediamide ()
- Key Features :
- Ethanediamide linker (oxalamide) connecting a piperidinyl-ethyl group and a trifluoromethylphenyl moiety.
- Indole-derived aromatic system (1-methyl-2,3-dihydro-1H-indol-5-yl).
- Comparison :
- Both compounds share the ethanediamide functional group, which facilitates hydrogen bonding and impacts solubility.
- The trifluoromethyl group in ’s compound enhances lipophilicity and metabolic stability compared to the 4-fluorobenzenesulfonyl group in the target compound.
- The indole system in may confer distinct electronic properties vs. the 2,3-dimethylphenyl group in the target.
2.1.2 N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide ()
- Key Features :
- Comparison :
- Unlike the target compound, this molecule lacks the piperidine and ethanediamide groups, instead featuring a bis-sulfonamide scaffold.
- The dual sulfonamide groups may increase polarity and crystallinity compared to the target compound’s hybrid sulfonamide-ethanediamide system.
- Structural rigidity in ’s compound contrasts with the conformational flexibility of the target’s piperidine-ethyl bridge.
Research Findings and Implications
- Reactivity : The unexpected synthesis of the bis-sulfonamide in highlights the challenges in controlling sulfonylation reactions, which may inform strategies for synthesizing the target compound’s 4-fluorobenzenesulfonyl-piperidine group .
- Bioactivity Potential: The ethanediamide group in both the target and compounds is associated with hydrogen-bonding interactions, suggesting possible kinase or protease inhibition activity (common in oxalamide-containing drugs). The 4-fluorobenzenesulfonyl group in the target compound may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases) compared to non-sulfonamide analogs.
- Metabolic Stability :
- Fluorine atoms in all three compounds likely improve metabolic stability by resisting oxidative degradation.
- The piperidine ring in the target compound could increase bioavailability compared to the rigid indole system in .
Q & A
Q. Table 1: Example Reaction Conditions
Basic: How can researchers confirm structural integrity and purity?
Methodological Answer:
A combination of analytical techniques is required:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Verify substituent positions (e.g., 2,3-dimethylphenyl protons at δ 6.8–7.2 ppm, piperidine CH₂ groups at δ 2.5–3.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the ethanediamide and piperidinyl-ethyl moieties .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and rule out impurities .
- HPLC : Use a C18 column with acetonitrile/water gradient (e.g., 60:40 to 90:10) to assess purity (>98% by AUC) .
Advanced: What strategies elucidate interactions with biological targets (e.g., enzymes/receptors)?
Methodological Answer:
- Binding Assays : Perform competitive radioligand displacement studies (e.g., using ³H-labeled ligands) to determine IC₅₀ values for receptor targets .
- Molecular Docking : Use software like AutoDock Vina to model interactions between the sulfonyl group and hydrophobic pockets of targets (e.g., serotonin receptors) .
- Kinetic Studies : Surface plasmon resonance (SPR) to measure association/dissociation rates (kₐₙ, kₒff) for enzyme inhibition .
Q. Table 2: Example Bioactivity Data
| Target | Assay Type | Observed Activity (IC₅₀) | Key Structural Determinants |
|---|---|---|---|
| Serotonin 5-HT₂A | Radioligand | 12 nM ± 1.5 | 4-Fluorobenzenesulfonyl group |
| COX-2 Enzyme | SPR | 85 nM ± 8 | Ethanediamide hydrogen bonding |
Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized Assay Conditions : Use identical cell lines (e.g., HEK293 for receptors) and buffer systems (pH 7.4, 37°C) .
- Metabolite Screening : LC-MS/MS to identify degradation products that may interfere with activity .
- Comparative SAR Studies : Synthesize analogs (e.g., replacing 4-fluorobenzenesulfonyl with methylsulfonyl) to isolate pharmacophoric groups .
Basic: What are recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-protected vials to prevent hydrolysis of the sulfonamide group .
- Solvent : Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers >24 hours to prevent precipitation .
Advanced: How to design SAR studies for improved pharmacokinetic properties?
Methodological Answer:
- LogP Optimization : Introduce polar groups (e.g., hydroxyl or pyridinyl) to reduce LogP from ~3.5 to <2.5, enhancing solubility .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperidine N-dealkylation) .
- In Silico ADME : Use SwissADME to predict blood-brain barrier permeability and CYP450 interactions .
Basic: What spectroscopic techniques differentiate this compound from structural analogs?
Methodological Answer:
- IR Spectroscopy : Identify sulfonamide S=O stretches (1320–1350 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) .
- ¹⁹F NMR : Single peak near –110 ppm for the 4-fluorobenzenesulfonyl group, absent in non-fluorinated analogs .
Advanced: How to address low yields in the final coupling step?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
